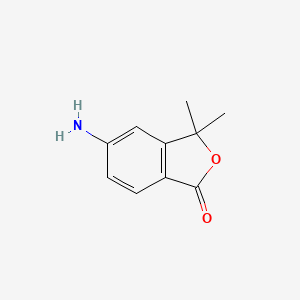

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

5-amino-3,3-dimethyl-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUMWCCEYLGOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound has the molecular formula and features a unique isobenzofuran core. The presence of an amino group enhances its reactivity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar structures often interact with various biomolecules, influencing multiple biochemical pathways. The presence of the amino group suggests potential for hydrogen bonding, which may facilitate binding to specific receptors or enzymes.

Pharmacokinetics

The compound's pharmacokinetic profile is influenced by its lipophilicity and solubility, which are critical for absorption and distribution in biological systems. Studies show that modifications in the structure can lead to variations in these properties, affecting overall bioavailability.

Antioxidant Properties

A study highlighted the antioxidant capacity of this compound through various assays, including the DPPH radical scavenging assay. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Antiplatelet Activity

In addition to its antioxidant effects, this compound has shown promise as an antiplatelet agent. In vitro studies indicated that it inhibits arachidonic acid-induced platelet aggregation significantly more than aspirin.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments assessed the compound's efficacy as an antioxidant and antiplatelet agent, revealing that derivatives of isobenzofuranones exhibit enhanced biological activities when modified with electron-withdrawing or electron-donating groups.

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that contribute to the biological potency of related compounds. For instance, substituents at specific positions on the isobenzofuran ring can dramatically alter activity levels against oxidative stress and platelet aggregation.

Scientific Research Applications

Medicinal Chemistry

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the amino group can enhance cytotoxicity against certain cancer cell lines .

- Anti-inflammatory Drugs : The compound's structure allows for modifications that can lead to anti-inflammatory agents. Its ability to interact with biological targets makes it a candidate for developing new treatments for inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:

- Synthesis of Anthrones : It acts as an intermediate in the preparation of 10,10-dimethylanthrone, which is significant in dye production and as a fluorescent probe . The reaction pathways often involve nucleophilic substitutions and cyclization processes that leverage the amino group for further functionalization.

Case Study 1: Synthesis of Anticancer Compounds

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anticancer activity. The study found that certain derivatives showed significant inhibition of cancer cell growth in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Development of Anti-inflammatory Agents

Another research effort focused on modifying the amino group of this compound to enhance its anti-inflammatory properties. The resulting compounds were tested in animal models, showing promising results in reducing inflammation markers and improving overall health outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one

- Structure: Incorporates a pyrazole ring at position 3 of the isobenzofuranone core.

- Key Differences: The pyrazole moiety introduces additional hydrogen-bonding sites (N–H groups) and planar rigidity.

- Applications: Pyrazole derivatives exhibit anti-HIV, antibacterial, and anticancer activities, as seen in natural analogs like fuscinarin and rubiginone-H .

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one

- Structure: Bulky bis-phenolic substituents at position 3 replace dimethyl groups.

- Key Differences: Enhanced steric hindrance limits reactivity in nucleophilic reactions. Phenolic –OH groups enable hydrogen bonding but reduce solubility in nonpolar solvents .

5-Methoxyisobenzofuran-1(3H)-one

- Structure: Methoxy group at position 5 instead of amino.

- Key Differences: Methoxy is electron-donating, increasing aromatic stability but reducing nucleophilicity. Lacks hydrogen-bond donor capacity, limiting interactions in biological systems .

- Applications : Less common in drug synthesis; used as a precursor in organic transformations.

Intermolecular Interactions and Crystallinity

- The amino group in 5-amino-3,3-dimethylisobenzofuranone facilitates N–H⋯O and N–H⋯N hydrogen bonds, critical for crystal packing and supramolecular assembly .

- In contrast, the pyrazole derivative forms edge-fused R⁴⁴(20) and R²¹(7) ring motifs via N–H⋯N and C–H⋯O interactions, enhancing thermal stability .

Q & A

What are the common synthetic routes for 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one, and how can reaction conditions be optimized for yield improvement?

Basic Research Question

The compound is typically synthesized via cyclization of substituted 2-vinylbenzoic acid derivatives. Key steps include:

- Epoxidation : Using m-chloroperoxybenzoic acid to generate epoxide intermediates .

- Acid-catalyzed cyclization : p-Toluenesulfonic acid facilitates lactone formation .

- Nucleophilic substitution : Phosphorus tribromide or tosyl chloride introduces functional groups, with tosyl chloride yielding higher efficiency .

Optimization involves temperature control (e.g., 140°C for palladium-catalyzed reactions) and solvent selection (e.g., DMF for Ag₂O nanoparticle-mediated 5-exo-dig cyclization) . Purification via silica gel column chromatography (hexane:ethyl acetate, 2:1) improves purity .

How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Basic Research Question

Characterization relies on:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.3–1.5 ppm) and lactone carbonyl signals (δ ~170 ppm) .

- IR spectroscopy : Confirms lactone C=O stretches (~1736 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .

- X-ray crystallography : Resolves planar molecular geometry (mean deviation <0.01 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions) . Crystallization via slow acetone evaporation yields suitable single crystals .

What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in antioxidant and antiplatelet applications?

Advanced Research Question

SAR studies focus on:

- Substituent effects : Electron-donating groups (e.g., m-OCH₃) enhance antioxidant activity (IC₅₀ = 4.20 µg/mL vs. 21.0 µg/mL for unsubstituted analogs) by stabilizing radical intermediates .

- Pharmacophore mapping : The lactone ring and amino group are critical for antiplatelet activity, as shown by reduced efficacy in deaminated analogs .

- In vitro assays :

How do computational docking studies elucidate the interaction mechanisms between this compound derivatives and biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) reveals:

- Binding to COX-2 : The lactone carbonyl forms hydrogen bonds with Arg120 and Tyr355, while the dimethyl group stabilizes hydrophobic interactions in the active site .

- Antioxidant target specificity : Derivatives with para-substituted halogens exhibit higher affinity for NADPH oxidase (Ki < 1 µM) due to π-π stacking with Phe215 .

- Dynamic simulations : MD simulations (100 ns) confirm stable binding conformations in aqueous environments .

What methodologies are used to resolve contradictions in reported biological activities of this compound analogs across different studies?

Advanced Research Question

Discrepancies are addressed via:

- Standardized assays : Replicating conditions (e.g., platelet-rich plasma concentration, agonist type) minimizes variability .

- Metabolic stability testing : Liver microsome assays identify rapid degradation of NH₂-bearing analogs, explaining inconsistent in vivo results .

- Multi-parametric SAR analysis : Multivariate regression correlates logP, polar surface area, and IC₅₀ values to isolate dominant factors (e.g., lipophilicity > hydrogen-bond capacity for antiplatelet activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.